molecular formula C19H20N4O3 B2555504 benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate CAS No. 2062349-20-4

benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate

Cat. No. B2555504
M. Wt: 352.394
InChI Key: YEZUXYHQTWWDTH-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis and biological activity of related compounds, including those with benzimidazole and pyrimidine structures, have been extensively studied due to their potential as antineoplastic and antifilarial agents. For example, a series of benzimidazole-2-carbamates demonstrated significant growth inhibition in certain cells and showed substantial in vivo antifilarial activity (S. Ram et al., 1992). These findings suggest that structurally complex carbamates, including the specified compound, may have similar potential in therapeutic applications.

Chemical Properties and Reactivity

The chemical reactivity and properties of compounds related to the specified chemical structure have been a subject of research, aiming to understand their potential applications in drug synthesis and design. For instance, studies on tetrahydro-6-methyl and tetrahydro-6-phenyl-2-oxopyrimidine-5-carboxylic acids have provided insights into the hydrogenolysis and hydrolysis reactions of benzyl esters, contributing to the development of novel synthetic methodologies in medicinal chemistry (G. Zigeuner et al., 1976).

Photolytic Studies

Research on oxime carbamates, including studies on their photolysis and the behavior of resulting radicals, offers valuable information on the stability and degradation pathways of complex carbamates under UV light. This knowledge is crucial for understanding the stability and shelf life of potential pharmaceuticals based on similar structures (Roy T McBurney et al., 2013).

Antifolate and Antitumor Activities

Compounds with pyrrolo[2,3-d]pyrimidine structures have been synthesized as potential inhibitors of dihydrofolate reductase, showing significant antitumor activities. These findings highlight the relevance of exploring similar compounds for their therapeutic potential (A. Gangjee et al., 2007).

Antimicrobial and Enzyme Inhibition

The synthesis of benzimidazole derivatives bearing acidic heterocycles has shown promising results in antimicrobial activities and angiotensin II receptor antagonism. Such studies underline the potential of complex carbamates and related compounds in the development of new therapeutic agents (Y. Kohara et al., 1996).

properties

IUPAC Name

benzyl N-[2-oxo-2-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-18(10-21-19(25)26-11-13-4-2-1-3-5-13)23-14-6-7-17(23)15-9-20-12-22-16(15)8-14/h1-5,9,12,14,17H,6-8,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZUXYHQTWWDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)CNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)carbamate

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